E3 ligase Ligand-Linker Conjugates 12 is a specialized compound utilized in the field of targeted protein degradation, particularly within the context of proteolysis-targeting chimeras technology. This compound incorporates a ligand for E3 ubiquitin ligase, specifically based on the (S,R,S)-AHPC structure, and is linked to a polyethylene glycol unit, facilitating its role in recruiting target proteins for degradation via the ubiquitin-proteasome system. It is cataloged under CAS number 1797406-80-4 and is primarily used for research purposes, particularly in studying protein interactions and degradation pathways.
The synthesis and application of E3 ligase Ligand-Linker Conjugates 12 are detailed in patent WO/2016/146985A1, which outlines its structure and functional roles in PROTAC technology. The compound has been referenced in various academic articles that discuss the optimization and application of E3 ligase ligands in therapeutic settings, emphasizing its significance in advancing drug discovery and development .
E3 ligase Ligand-Linker Conjugates 12 falls under the category of small molecule compounds designed for targeted protein degradation. It serves as an important tool in biochemical research aimed at manipulating cellular protein levels through ubiquitination and subsequent proteasomal degradation.
The synthesis of E3 ligase Ligand-Linker Conjugates 12 involves several key steps:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure of the synthesized compound .
E3 ligase Ligand-Linker Conjugates 12 features a unique molecular architecture consisting of:
The molecular weight of E3 ligase Ligand-Linker Conjugates 12 is approximately 400 Da, with a specific structural formula that allows for effective binding to E3 ligases while maintaining adequate solubility in biological environments .
E3 ligase Ligand-Linker Conjugates 12 participates in several critical reactions:
The mechanism involves forming a ternary complex between the ligand-linker conjugate, the target protein, and the E3 ligase. This complex formation is crucial for efficient ubiquitination and subsequent proteolytic activity .
The action mechanism of E3 ligase Ligand-Linker Conjugates 12 can be described as follows:
This catalytic process allows for multiple rounds of substrate degradation using a single molecule of E3 ligase Ligand-Linker Conjugates 12, significantly enhancing its therapeutic potential .
Relevant data indicate that this compound exhibits favorable properties for use in biological assays aimed at studying protein degradation mechanisms .
E3 ligase Ligand-Linker Conjugates 12 has significant scientific uses, particularly in:
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality enabling targeted degradation of disease-associated proteins. These heterobifunctional molecules consist of three elements: a target protein-binding ligand, an E3 ubiquitin ligase-binding ligand, and a chemical linker that connects them. PROTACs exploit cellular ubiquitination machinery to induce proteasomal degradation of proteins previously considered "undruggable" by traditional inhibitors. The E3 ligase ligand-linker conjugate forms the core structural and functional unit responsible for recruiting the ubiquitin machinery, making its optimization critical for PROTAC efficacy [1] [9].
The ubiquitin-proteasome system (UPS) is the primary pathway for regulated intracellular protein degradation in eukaryotic cells. This cascade involves three key enzymes:
E3 ligases confer substrate specificity, with over 600 human E3s identified. Polyubiquitination via K48-linked ubiquitin chains serves as the canonical signal for proteasomal recognition and degradation. The 26S proteasome then unfolds and hydrolyzes ubiquitinated substrates into small peptides, recycling ubiquitin molecules. This system maintains proteostasis by eliminating misfolded, damaged, or dysregulated proteins [2] [6] [9].
PROTACs function by inducing a productive ternary complex (POI-PROTAC-E3 ligase) that brings the target protein into proximity with the E3 ubiquitin ligase. This spatial positioning enables:
Table 1: Characteristics of Productive Ternary Complexes
Parameter | Impact on Degradation | Experimental Evidence |
---|---|---|
Binding Affinity | Cooperativity (positive/negative) influences complex stability | SPR/ITC measurements of ternary complex KD values [3] |
Linker Length | Optimal distance (10-15Å) enables simultaneous engagement of both binding pockets | Cryo-EM structures of PROTAC-E3-POI complexes [10] |
Orientation | Spatial alignment of lysine residues relative to E2-ubiquitin active site | Site-specific ubiquitin mapping studies [5] |
Lysine Accessibility | Surface-exposed lysines near PROTAC binding site enhance ubiquitination efficiency | Lysine mutagenesis screens [7] |
The catalytic nature of PROTACs allows substoichiometric degradation, with one PROTAC molecule facilitating multiple degradation cycles [3] [5] [10].
CRBN (Cereblon) is a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. Its prominence in PROTAC design stems from:
CRBN-based PROTACs (e.g., dBET1, ARV-825) demonstrate potent degradation across multiple targets (BRD4, IKZF1/3) at low nM concentrations. The solvent-exposed phthalimide ring serves as the primary exit vector for linker conjugation, enabling modular PROTAC assembly [1] [6] [8].
Table 2: Clinically Utilized E3 Ligases in PROTAC Design
E3 Ligase | Ligand | Ligand Structure | Linker Attachment Site | Key Advantages | Limitations |
---|---|---|---|---|---|
CRBN | Pomalidomide | Glutarimide-phthalimide | C4-position of phthalimide | High cell permeability; Diverse substrate range; Clinical validation | Teratogenicity risks; Neo-substrate induction (e.g., SALL4) |
VHL | VH032/VH101 | Hydroxyproline-based peptidomimetic | Left-hand side capping group | Deep pocket enables high-affinity ligands (KD <100 nM) | Polar ligands may limit blood-brain barrier penetration |
IAP | LCL161 (Smac mimetics) | Bivalent AVPI peptide mimetic | N-terminus of alanine mimic | Apoptosis induction in cancer cells | Off-target inflammatory effects |
MDM2 | Nutlin-3a | cis-Imidazoline scaffold | Central phenyl ring | p53 activation in p53-wildtype cancers | Hematological toxicity |
CRBN vs. VHL:
IAP (cIAP1/2) and MDM2:
E3 ligase selection is guided by:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7